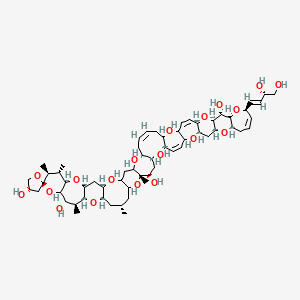
4-Azidoestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidoestradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an azide group (-N₃) attached to the fourth carbon of the estradiol molecule. The azide group imparts unique chemical properties to the molecule, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where an appropriate azide salt (such as sodium azide) reacts with a halogenated estradiol derivative under polar aprotic conditions (e.g., acetonitrile or dimethyl sulfoxide) to form 4-Azidoestradiol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic azide synthesis can be applied. These methods often involve the use of azide salts and halogenated precursors, with careful control of reaction conditions to ensure safety and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azidoestradiol can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide, polar aprotic solvents (acetonitrile, dimethyl sulfoxide).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: Primary amines.
Substitution: Alkyl azides.
Cycloaddition: Triazoles.
Wissenschaftliche Forschungsanwendungen
4-Azidoestradiol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 4-Azidoestradiol involves its interaction with estrogen receptors in target tissues. The azide group allows for bioorthogonal reactions, enabling the selective labeling and tracking of estrogen receptors in biological systems. This interaction can modulate various cellular pathways, including gene expression and signal transduction .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyestrone: Another estrogen metabolite with neuroprotective properties.
Azidothymidine (AZT): An azide-containing compound used in antiviral therapy.
Uniqueness: 4-Azidoestradiol is unique due to its combination of estrogenic activity and the presence of the azide group, which allows for versatile chemical modifications and applications in bioorthogonal chemistry. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.
Eigenschaften
CAS-Nummer |
41164-45-8 |
|---|---|
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-4-azido-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23N3O2/c1-18-9-8-11-10-4-6-15(22)17(20-21-19)13(10)3-2-12(11)14(18)5-7-16(18)23/h4,6,11-12,14,16,22-23H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |
InChI-Schlüssel |
VUNFQFOBWPMCMM-ZHIYBZGJSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
Synonyme |
4-azidoestradiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[2,2-Bis(5-methyl-1,2,4-oxadiazol-3-YL)-3-phenylpropyl]phenyl}sulfamic acid](/img/structure/B1231665.png)









![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)


